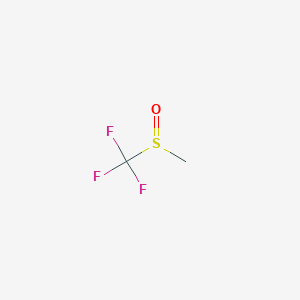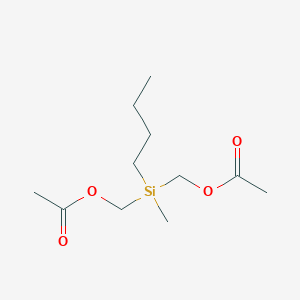
Rhodium;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications. Rhodium is a rare, silvery-white, hard, and corrosion-resistant metal, while yttrium is a transition metal known for its high melting point and ability to form stable compounds with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of rhodium;yttrium compounds typically involves high-temperature synthesis methods. One common approach is the solid-state reaction, where rhodium and yttrium metals are mixed in stoichiometric ratios and heated to high temperatures in an inert atmosphere to form the desired intermetallic compound . Another method involves the use of chemical vapor deposition (CVD), where volatile compounds of rhodium and yttrium are decomposed at high temperatures to form the intermetallic compound on a substrate .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The materials are typically melted together in a controlled environment to prevent contamination and ensure uniformity .
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both rhodium and yttrium.
Oxidation: this compound compounds can be oxidized at high temperatures to form oxides. This reaction is typically carried out in an oxygen-rich environment.
Reduction: Reduction reactions involve the removal of oxygen or other elements from the compound. These reactions are often carried out using reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxygen, hydrogen, carbon monoxide, and various halogens. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound compounds include oxides, halides, and other intermetallic compounds. These products have diverse applications in various fields, including catalysis, electronics, and materials science .
Wissenschaftliche Forschungsanwendungen
Rhodium;yttrium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Wirkmechanismus
The mechanism of action of rhodium;yttrium compounds involves their interaction with various molecular targets and pathways. In catalytic applications, these compounds facilitate chemical reactions by providing active sites for the reactants to interact. In biological applications, this compound compounds can interact with DNA, proteins, and other biomolecules, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Rhodium;yttrium compounds can be compared with other intermetallic compounds, such as yttrium-copper and yttrium-aluminum compounds. While all these compounds share some common properties, such as high melting points and good mechanical strength, this compound compounds are unique in their ability to resist oxidation and corrosion at high temperatures .
Similar Compounds
Yttrium-Copper: Known for its excellent electrical conductivity and mechanical properties.
Yttrium-Aluminum: Used in the production of high-strength materials and ceramics.
Yttrium-Iron: Known for its magnetic properties and used in various electronic applications
Eigenschaften
CAS-Nummer |
12038-87-8 |
|---|---|
Molekularformel |
Rh2Y |
Molekulargewicht |
294.7168 g/mol |
IUPAC-Name |
rhodium;yttrium |
InChI |
InChI=1S/2Rh.Y |
InChI-Schlüssel |
WCNSXBDWKXIVSH-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
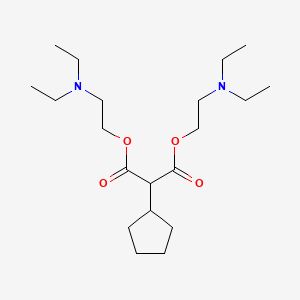
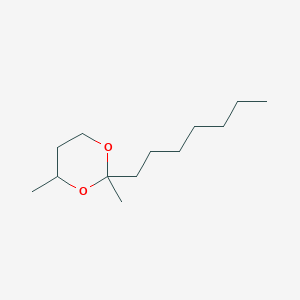

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)


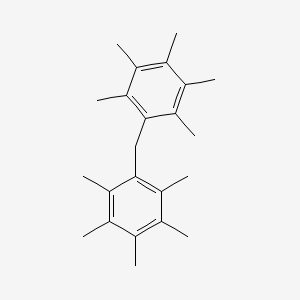
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
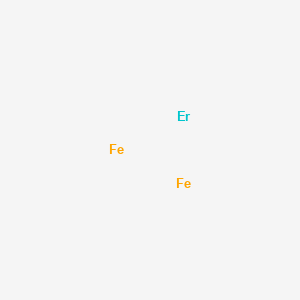
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

